molecular formula C51H96O3 B8704406 (2,4-Bis(docosyloxy)phenyl)methanol

(2,4-Bis(docosyloxy)phenyl)methanol

Cat. No.: B8704406
M. Wt: 757.3 g/mol
InChI Key: PAKFDDLYENSQHL-UHFFFAOYSA-N
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Description

(2,4-Bis(docosyloxy)phenyl)methanol (CAS: 931120-51-3) is a long-chain aryl alcohol with two docosyloxy (C₂₂H₄₅O) groups substituted at the 2- and 4-positions of the phenyl ring and a hydroxymethyl (-CH₂OH) group at the 1-position. Its molecular formula is C₅₁H₉₆O₃, and it has a high molecular weight of 757.31 g/mol . This compound is primarily utilized in liquid-phase peptide synthesis (LPPS) as a hydrophobic "tag" to facilitate purification via precipitation, achieving yields as high as 97% in optimized protocols . Its long alkyl chains enhance solubility in organic solvents like dichloromethane (DCM) while enabling phase separation upon dilution with polar solvents such as acetonitrile (ACN) .

Properties

Molecular Formula

C51H96O3

Molecular Weight

757.3 g/mol

IUPAC Name

[2,4-di(docosoxy)phenyl]methanol

InChI

InChI=1S/C51H96O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-50-44-43-49(48-52)51(47-50)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44,47,52H,3-42,45-46,48H2,1-2H3

InChI Key

PAKFDDLYENSQHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable at room temperature when sealed in dry conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences in molecular structure and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
(2,4-Bis(docosyloxy)phenyl)methanol C₅₁H₉₆O₃ 757.31 Two C₂₂ alkoxy, hydroxymethyl Peptide synthesis tag
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 280.94 Amino (-NH₂), two bromine atoms Intermediate for halogenated aromatics
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₄O₃ 264.36 Ethoxy-ethoxy chain, branched alkyl Surfactant or polymer additive
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 Butyl substituent, hydroxymethyl Organic synthesis intermediate

Physicochemical Properties and Solubility

  • This compound: The long docosyloxy chains impart high hydrophobicity, making it soluble in DCM, THF, and chloroform but insoluble in polar solvents like methanol (MeOH) or water .
  • (2-Amino-3,5-dibromophenyl)methanol: Bromine atoms increase density and reactivity, while the amino group enhances solubility in polar aprotic solvents .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: The ethoxy-ethoxy chain improves water solubility, making it suitable for emulsification .
  • (4-Butylphenyl)methanol: Smaller alkyl chain results in lower hydrophobicity and broader solvent compatibility .

Hazard Profiles and Stability

Compound Key Hazards Stability Considerations
This compound H302 (oral toxicity), H315/H319 (skin/eye irritation) Stable under dry conditions; avoid strong acids/bases
(2-Amino-3,5-dibromophenyl)methanol Acute toxicity, severe eye irritation Reacts with oxidizers; releases HBr under heat
2-(2-[4-(...TMB...)ethoxy)ethanol Limited hazard data Likely stable in neutral conditions
(4-Butylphenyl)methanol No specific hazards reported Standard storage sufficient

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